molecular formula C16H21N3O2S2 B14926870 Ethyl 2-[(2-methylpropyl)amino]-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate

Ethyl 2-[(2-methylpropyl)amino]-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate

Cat. No.: B14926870
M. Wt: 351.5 g/mol
InChI Key: SBTCZDAAYJBNFA-UHFFFAOYSA-N
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Description

ETHYL 2-(ISOBUTYLAMINO)-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, a pyridine moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(ISOBUTYLAMINO)-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactionsThe ester functional group is usually introduced through esterification reactions under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of protective groups to prevent unwanted side reactions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(ISOBUTYLAMINO)-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

ETHYL 2-(ISOBUTYLAMINO)-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of ETHYL 2-(ISOBUTYLAMINO)-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ETHYL 2-(ISOBUTYLAMINO)-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE lies in its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other compounds .

Properties

Molecular Formula

C16H21N3O2S2

Molecular Weight

351.5 g/mol

IUPAC Name

ethyl 2-(2-methylpropylamino)-4-(pyridin-2-ylsulfanylmethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H21N3O2S2/c1-4-21-15(20)14-12(10-22-13-7-5-6-8-17-13)19-16(23-14)18-9-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,18,19)

InChI Key

SBTCZDAAYJBNFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NCC(C)C)CSC2=CC=CC=N2

Origin of Product

United States

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